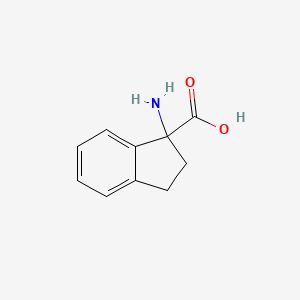

1-Amino-2,3-dihydro-1h-indene-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32833. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTPGMNPPMMMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283668 | |

| Record name | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3927-71-7 | |

| Record name | 3927-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, a constrained cyclic α-amino acid of interest in medicinal chemistry.

Introduction

This compound, also known as 1-amino-1-indancarboxylic acid, is a rigid amino acid analog that incorporates the indane scaffold. This structural rigidity imparts conformational constraint, which is a valuable attribute in drug design for optimizing binding affinity and selectivity to biological targets. Its derivatives have shown potential as antagonists for metabotropic glutamate receptors, suggesting applications in neuroscience and the treatment of neurological disorders.

Synthesis of this compound

The primary synthetic routes to this compound start from 1-indanone. The two most common methods for the introduction of the amino and carboxylic acid functionalities at the C1 position are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by hydrolysis.[1][2][3][4][5][6]

Step 1: Formation of the α-aminonitrile

1-Indanone is reacted with a cyanide source, such as potassium cyanide (KCN), and an ammonium salt, like ammonium chloride (NH₄Cl), in a suitable solvent. The reaction proceeds via the in situ formation of an imine from 1-indanone and ammonia, which is then attacked by the cyanide ion to yield 1-amino-2,3-dihydro-1H-indene-1-carbonitrile.

Step 2: Hydrolysis of the α-aminonitrile

The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that produces a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]

Step 1: Hydantoin Formation

1-Indanone is treated with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a solvent such as aqueous ethanol. This reaction forms a spiro-hydantoin derivative, specifically 5-(2,3-dihydro-1H-inden-1-ylidene)imidazolidine-2,4-dione.

Step 2: Hydrolysis of the Hydantoin

The hydantoin intermediate is then hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield this compound.

Experimental Protocols

General Protocol for Strecker Synthesis:

-

α-Aminonitrile Formation:

-

To a solution of 1-indanone in a suitable solvent (e.g., aqueous ammonia or methanol), add ammonium chloride and potassium cyanide.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the α-aminonitrile with an organic solvent and purify if necessary.

-

-

Hydrolysis:

-

Treat the α-aminonitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) and heat under reflux.

-

After hydrolysis is complete, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

General Protocol for Bucherer-Bergs Reaction:

-

Hydantoin Formation:

-

In a pressure vessel, combine 1-indanone, potassium cyanide, and ammonium carbonate in aqueous ethanol.

-

Heat the mixture with stirring for several hours.

-

Cool the reaction mixture and collect the precipitated hydantoin by filtration.

-

-

Hydrolysis:

-

Heat the hydantoin with a strong base (e.g., Ba(OH)₂) in water.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., H₂SO₄) to precipitate the amino acid.

-

Filter the product, wash, and dry.

-

Physicochemical Properties

Specific experimental data for this compound is limited in the public domain. The following tables summarize available and predicted data for the title compound and its related structures.

Table 1: General Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₁NO₂ | 177.20 | 214139-28-3 (DL-form, N-Fmoc derivative) |

| (1R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | 215365-35-8[11] |

| (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | 903557-35-7[12] |

| 3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | Not specified[13] |

| 2,3-Dihydro-1H-indene-1-carboxylic acid | C₁₀H₁₀O₂ | 162.19 | 14381-42-1[14] |

| 2,3-Dihydro-3-oxo-1H-indene-1-carboxylic acid | C₁₀H₈O₃ | 176.17 | 29427-69-8[15] |

Spectral Properties

Detailed experimental spectra for the title compound are not widely published. However, based on its structure and the general characteristics of amino acids and carboxylic acids, the following spectral properties can be anticipated.

Table 2: Predicted and Typical Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.5 ppm).- Protons on the indane ring (multiplets, ~2.0-3.5 ppm).- Broad singlet for the amine (NH₂) and carboxylic acid (COOH) protons, which are exchangeable with D₂O. The COOH proton signal is typically downfield (>10 ppm).[16] |

| ¹³C NMR | - Carboxylic acid carbonyl carbon (~170-185 ppm).- Aromatic carbons (~120-150 ppm).- Aliphatic carbons of the indane ring (~20-60 ppm).[17][18][19] |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).- N-H stretching from the amino group (~3200-3500 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[20][21][22][23] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (177.20 g/mol ).- Characteristic fragmentation patterns including the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragments. |

Biological Activity and Signaling Pathways

While the biological activity of this compound itself is not extensively documented, its dicarboxylic acid analog, 1-aminoindan-1,5-dicarboxylic acid (AIDA) , is a known and potent antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][24] mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.

The antagonism of mGluR1 by AIDA suggests that compounds based on the 1-aminoindan-1-carboxylic acid scaffold have the potential to modulate glutamatergic signaling. This has implications for the treatment of various neurological and psychiatric disorders where glutamate excitotoxicity or dysregulation is implicated, such as epilepsy, chronic pain, and anxiety.[25][26]

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway for group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are the targets of AIDA. These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC).

References

- 1. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. 1H-Indene-1-carboxylic acid, 1-amino-2,3-dihydro-, (1R)- | 215365-35-8 [chemicalbook.com]

- 12. CAS#:903557-35-7 | (s)-1-Amino-2,3-dihydro-1h-indene-5-carboxylic acid hydrochloride | Chemsrc [chemsrc.com]

- 13. Buy 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [smolecule.com]

- 14. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. scispace.com [scispace.com]

- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 20. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

- 21. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 22. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. [PDF] Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. | Semantic Scholar [semanticscholar.org]

- 25. Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the available scientific information regarding the mechanism of action of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid. A review of the current literature indicates that while this compound has been identified as a potential anticonvulsant, detailed, peer-reviewed studies elucidating its precise molecular targets and signaling pathways are limited. The primary proposed mechanism is the non-competitive inhibition of ion channels, potentially sodium channels.[1]

To provide a thorough context for researchers, this guide also presents a detailed overview of the closely related and extensively studied analogue, 1-Aminoindan-1,5-dicarboxylic acid (AIDA). AIDA is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1) and has a well-documented pharmacological profile.[2][3][4][5] Understanding the structure-activity relationship between these two molecules is crucial for guiding future research and drug development efforts involving aminoindan derivatives.

This compound

Overview and Known Biological Activity

This compound (also known as 1-aminoindan-1-carboxylic acid) is a rigid amino acid derivative. The primary available information suggests its role as a non-competitive ion channel inhibitor.[1] Molecular modeling studies have indicated that it may bind to the hydrophobic pocket in the transmembrane domain of sodium channels.[1] This interaction is thought to block the channel's function.

In vivo studies in mice have demonstrated that this compound can prevent convulsions induced by pentylenetetrazole, electroshock, and branched-chain amino acids, indicating a potential therapeutic application as an anticonvulsant.[1]

Proposed Mechanism of Action: Ion Channel Inhibition

The proposed mechanism of action centers on the non-competitive inhibition of ion channels.[1] This mode of inhibition suggests that the compound does not compete with the natural ligand for the binding site but rather binds to an allosteric site on the channel protein. This binding event induces a conformational change in the receptor that prevents the channel from opening or conducting ions. The binding is thought to involve hydrogen bond formation with amino acid residues such as leucine and valine within the transmembrane domain.[1]

Figure 1: Proposed mechanism of action for this compound.

Comparative Analysis: 1-Aminoindan-1,5-dicarboxylic acid (AIDA)

A structural analogue, 1-Aminoindan-1,5-dicarboxylic acid (AIDA), has been extensively studied and provides valuable insight into the structure-activity relationships of this chemical class.

Structure-Activity Relationship

The key structural difference between the two compounds is the presence of an additional carboxylic acid group at the 5-position of the indane ring in AIDA. This seemingly minor modification drastically alters the pharmacological profile, shifting the primary target from ion channels to metabotropic glutamate receptors.

Figure 2: Structural comparison of this compound and AIDA.

Mechanism of Action of AIDA

AIDA is a selective antagonist of the group I metabotropic glutamate receptor, mGluR1.[2][3][4][5] mGluR1 is a G-protein coupled receptor that, upon activation by glutamate, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

By antagonizing mGluR1, AIDA blocks this signaling pathway. This action has been shown to be neuroprotective in models of cerebral ischemia and to block hippocampus-dependent learning.[2][5]

References

- 1. 1-Aminoindan-1-carboxylic acid | 3927-71-7 | DAA92771 [biosynth.com]

- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (also known as 1-aminoindan-1-carboxylic acid). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 1-aminoindan core and the α-amino acid functionality. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 1-aminoindan-1-carboxylic acid

-

CAS Number: 3927-71-7

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight: 177.20 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of 1-aminoindan, indane-1-carboxylic acid, and general principles of spectroscopic interpretation for α-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2 - 7.4 | m | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~3.0 - 3.2 | m | 2H | Benzylic protons (H-3) |

| ~2.3 - 2.5 | m | 2H | Aliphatic protons (H-2) |

| Variable | br s | 3H | NH₂ and COOH protons (exchangeable with D₂O) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 - 180 | C=O (Carboxylic acid) |

| ~140 - 145 | Quaternary aromatic carbons (C-3a, C-7a) |

| ~125 - 130 | Aromatic CH carbons |

| ~60 - 65 | Quaternary α-carbon (C-1) |

| ~30 - 35 | Aliphatic CH₂ (C-3) |

| ~25 - 30 | Aliphatic CH₂ (C-2) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1400 - 1300 | Medium | O-H bend (carboxylic acid) |

| 1300 - 1000 | Medium | C-N stretch (amine), C-O stretch (carboxylic acid) |

| 900 - 675 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 132 | Loss of COOH (formic acid radical) |

| 117 | Loss of NH₂ and COOH |

| 116 | Further fragmentation of the indan ring |

| 91 | Tropylium ion (common for benzylic structures) |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A suitable solvent for NMR analysis of amino acids is crucial. While some amino acids have limited solubility in common deuterated solvents, a mixture or a specific choice can yield good results.[1]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture). For ¹H NMR, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is appropriate.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

To confirm the presence of exchangeable protons (NH₂ and COOH), a D₂O exchange experiment can be performed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid amino acids.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in terms of transmittance or absorbance.

-

Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions. A common fragmentation pathway for α-amino acids is the loss of the carboxylic acid group.[2]

-

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for ATR-FTIR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

References

Crystal Structure of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, the experimental crystal structure of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has not been publicly reported. This includes searches for its racemic form and individual enantiomers. Consequently, a detailed technical guide on its experimentally determined crystal structure, including quantitative data and specific experimental protocols, cannot be provided at this time.

Publicly available information is limited to computational data from sources like PubChem and listings by chemical suppliers. While these resources provide valuable information regarding the molecule's basic properties, they do not contain the atomic coordinates and other detailed crystallographic parameters that would be obtained from a single-crystal X-ray diffraction study.

Information on structurally related, but distinct, compounds is available. For instance, data exists for isomers such as 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride. However, the difference in the position of the amino group and the presence of a hydrochloride salt would lead to a significantly different crystal packing and intermolecular interactions compared to the titular compound.

Hypothetical Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of this compound, a general experimental workflow would be as follows. This process represents a standard approach in the field of chemical crystallography.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Detailed Methodologies for a Hypothetical Determination

1. Synthesis and Purification: The initial step involves the chemical synthesis of this compound. Following synthesis, the compound must be purified to a high degree, typically >98%, to remove impurities that could inhibit crystallization or be incorporated as defects in the crystal lattice. Techniques such as recrystallization from a suitable solvent system or column chromatography are commonly employed.

2. Crystallization: High-quality single crystals suitable for X-ray diffraction are grown from the purified compound. This is often the most challenging and empirical step. Common methods include:

- Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth.

- Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound solution reduces its solubility, leading to crystallization. This can be set up as a hanging drop or sitting drop experiment.

- Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.

A screening process using a variety of solvents and conditions is typically necessary to identify initial crystallization "hits," which are then optimized by fine-tuning parameters such as temperature, concentration, and precipitant ratios to yield diffraction-quality crystals.

3. X-ray Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion of the atoms and reduces radiation damage. The diffractometer directs a monochromatic X-ray beam at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

4. Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure.

- Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use statistical relationships between the phases of the structure factors.

- Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, thermal displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

- Validation: The final refined structure is validated using software tools like CHECKCIF to ensure that the model is chemically reasonable and accurately represents the experimental data. The final output is typically a Crystallographic Information File (CIF).

Until such an experimental study is performed and the results are made public, a definitive guide on the crystal structure of this compound remains an open topic for future research.

Potential Research Applications of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid and its derivatives represent a class of compounds with significant potential in various fields of biomedical research. The rigid indane scaffold provides a unique three-dimensional structure that can be strategically modified to interact with a range of biological targets. This technical guide explores the core research applications of this chemical moiety, focusing on its role as a versatile building block for the synthesis of bioactive molecules. Key areas of investigation include its utility in the development of enzyme inhibitors, receptor modulators, and antimicrobial agents. This document provides an in-depth overview of the synthesis, biological activities, and potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The indane ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The incorporation of an amino acid functionality at the 1-position of the 2,3-dihydro-1H-indene (indan) structure introduces chirality and provides functional groups amenable to diverse chemical modifications. This unique combination of a constrained bicyclic core and versatile functional groups makes this compound a valuable starting material for the synthesis of novel therapeutic agents and chemical probes.

This guide will delve into the specific research applications of this compound and its derivatives, with a focus on their potential as:

-

Enzyme Inhibitors: Specifically targeting succinate dehydrogenase.

-

Receptor Agonists: With a focus on the Retinoic Acid Receptor α (RARα).

-

Antimicrobial Agents: Exploring their potential against various pathogens.

For each application, we will present available quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific principles.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . The presence of both an amino group and a carboxylic acid group allows it to exist as a zwitterion under physiological conditions. The hydrochloride salt form is often used to enhance its solubility in aqueous solutions.

A general synthetic approach to access derivatives of this scaffold involves the synthesis of an ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate intermediate, which can then be hydrolyzed and further modified.

In-Depth Technical Guide: The Biological Activity of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a conformationally restricted analog of neurotransmitters, holds significant potential within the realm of neuropharmacology. Its rigid indane structure provides a unique scaffold for probing the intricacies of receptor binding and function. This technical guide synthesizes the current understanding of the biological activity of this compound and its derivatives, with a primary focus on its interaction with metabotropic glutamate receptors (mGluRs). We provide a comprehensive overview of its pharmacological effects, supported by quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of the pertinent signaling pathways.

Introduction

The indane ring system, a privileged scaffold in medicinal chemistry, is present in numerous biologically active compounds. The incorporation of an amino acid moiety at the 1-position of the 2,3-dihydro-1H-indene (indan) nucleus creates a rigid analog of key amino acid neurotransmitters, such as glutamate. This structural constraint is instrumental in defining the compound's selectivity and potency at various biological targets. While research on the precise molecule, this compound, is emerging, significant insights can be drawn from the well-characterized activities of its close structural analogs, particularly in the context of glutamate receptor modulation.

Core Biological Activity: Modulation of Metabotropic Glutamate Receptors

The primary biological target identified for the 1-aminoindan-1-carboxylic acid scaffold is the metabotropic glutamate receptor family, specifically the Group I mGluRs.

Antagonism at mGluR1

A closely related derivative, 1-aminoindan-1,5-dicarboxylic acid (AIDA) , has been extensively characterized as a potent and selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1][2] This antagonistic activity is significant as mGluR1 is implicated in a variety of physiological and pathological processes in the central nervous system (CNS), including learning, memory, and neuronal excitability.[2][3]

Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that, upon activation by glutamate, stimulate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The antagonistic action of compounds based on the 1-aminoindan-1-carboxylic acid scaffold at mGluR1 blocks this signaling cascade.

Neuroprotective and Behavioral Effects

The antagonism of mGluR1 by AIDA has demonstrated neuroprotective effects in models of diffuse brain injury. Treatment with AIDA was shown to reduce brain tissue water content and improve neurological outcomes in rats.[1]

Furthermore, the role of mGluR1 in learning and memory is highlighted by studies using AIDA in behavioral models. Intraperitoneal injection of AIDA has been shown to block hippocampus-dependent contextual fear conditioning in rats, without affecting hippocampus-independent cue conditioning.[2] This suggests a specific role for mGluR1 in certain types of memory formation.

Quantitative Biological Data

| Compound | Target | Assay | Potency | Reference |

| (RS)-1-Aminoindan-1,5-dicarboxylic acid (AIDA) | mGluR1 | Inhibition of quisqualate-stimulated PI hydrolysis | IC50 = 360 µM | [4] |

| LY367385 | mGluR1 | Blockade of quisqualate-stimulated PI hydrolysis | IC50 = 8.8 µM | [3] |

| YM298198 | mGluR1 | Radioligand binding | Ki = 19 nM | [3] |

| YM298198 | mGluR1 | Inhibition of glutamate-stimulated Ca2+ influx | IC50 = 16 nM | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to 1-aminoindan-1-carboxylic acids involves the Strecker synthesis or related methodologies starting from the corresponding indanone.

Detailed Protocol (Illustrative Example):

-

Formation of the Aminonitrile: To a solution of 1-indanone in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide and ammonium chloride. The reaction is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Nitrile: The resulting 1-aminoindan-1-carbonitrile is then subjected to acidic hydrolysis. This is commonly achieved by heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid. This step converts the nitrile group to a carboxylic acid.

-

Isolation and Purification: After cooling, the product can be isolated by adjusting the pH to the isoelectric point of the amino acid, causing it to precipitate. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent system.

Phosphoinositide (PI) Hydrolysis Assay for mGluR1 Antagonism

This assay measures the accumulation of inositol phosphates, a downstream product of mGluR1 activation, to determine the antagonistic activity of a test compound.[5][6]

Detailed Protocol:

-

Cell Culture and Labeling: Culture a suitable cell line expressing mGluR1 (e.g., CHO-mGluR1a cells) to near confluency. The cells are then labeled overnight with [3H]-myo-inositol in an inositol-free medium.

-

Pre-incubation with Test Compound: The labeled cells are washed and pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a known mGluR1 agonist (e.g., quisqualate) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

Extraction and Quantification: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated and applied to an anion-exchange chromatography column.

-

Data Analysis: The amount of [3H]-labeled inositol phosphates is quantified using liquid scintillation counting. The inhibitory effect of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Contextual Fear Conditioning in Rodents

This behavioral paradigm is used to assess hippocampus-dependent learning and memory, processes in which mGluR1 is implicated.[7][8]

Detailed Protocol:

-

Acclimation and Drug Administration: Rodents (typically rats or mice) are acclimated to the testing room. Prior to training, animals receive an intraperitoneal injection of either this compound or a vehicle control.

-

Training Phase: The animal is placed in a specific conditioning chamber (Context A). After a period of exploration, one or more mild footshocks (unconditioned stimulus, US) are delivered.

-

Contextual Memory Test: 24 hours later, the animal is returned to the same conditioning chamber (Context A) without the US. The amount of time the animal spends freezing (a fear response) is recorded and quantified.

-

Cued Memory Test (Optional): On a subsequent day, the animal can be placed in a novel environment (Context B) and presented with an auditory cue that was paired with the footshock during training. Freezing in response to the cue is measured.

-

Data Analysis: The percentage of time spent freezing is compared between the drug-treated and vehicle-treated groups to determine the effect of the compound on fear memory formation.

Structure-Activity Relationships (SAR)

The biological activity of 1-aminoindan-1-carboxylic acid derivatives is highly dependent on the substitution pattern on both the indane ring and the amino acid moiety. The dicarboxylic acid analog, AIDA, demonstrates that the presence of a second carboxylic acid group is crucial for its potent mGluR1 antagonism. Further research is needed to elucidate the full SAR profile of this class of compounds, including the impact of stereochemistry at the C1 position.

Future Directions

The antagonistic activity of the 1-aminoindan-1-carboxylic acid scaffold at mGluR1 suggests its potential as a lead structure for the development of novel therapeutics for CNS disorders characterized by excessive glutamate signaling, such as epilepsy, anxiety, and certain forms of chronic pain. Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (IC50) of this compound at a broad range of glutamate receptor subtypes to establish its selectivity profile.

-

Stereoselective Synthesis and Evaluation: Synthesizing and evaluating the individual enantiomers of this compound to determine if the biological activity is stereospecific.

-

In Vivo Efficacy Studies: Conducting further in vivo studies in relevant animal models of CNS disorders to validate its therapeutic potential.

-

Exploration of Other Potential Targets: Investigating the activity of this compound at other potential biological targets, given the broad range of activities observed for indane-based structures.

Conclusion

This compound represents a promising scaffold for the development of novel modulators of glutamate neurotransmission. Its rigid structure provides a valuable tool for dissecting the pharmacology of glutamate receptors. Based on the strong evidence from its dicarboxylic acid analog, AIDA, the primary biological activity of this compound is likely centered on the antagonism of mGluR1. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of this intriguing molecule.

References

- 1. Altered expression of metabotropic glutamate receptor 1 alpha after acute diffuse brain injury: Effect of the competitive antagonist 1-aminoindan-1, 5-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. maze.conductscience.com [maze.conductscience.com]

- 8. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a cyclic α-amino acid, is a valuable chiral building block in medicinal chemistry and drug development. Its rigid structure and defined stereochemistry make it a crucial component in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound. Key methodologies, including asymmetric Strecker synthesis, enzymatic kinetic resolution, and chiral auxiliary-mediated approaches, are discussed in detail. This document aims to serve as a practical resource, offering experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in the efficient and stereocontrolled preparation of this compound.

Introduction

The demand for enantiomerically pure cyclic α-amino acids has grown significantly due to their incorporation into peptidomimetics, enzyme inhibitors, and other biologically active molecules. This compound, with its constrained bicyclic framework, offers a unique conformational rigidity that can enhance binding affinity and selectivity to biological targets. The stereochemistry at the α-carbon is critical for its biological activity, necessitating robust and efficient methods for its chiral synthesis. This guide explores the primary synthetic routes to access the enantiopure forms of this important amino acid.

Asymmetric Synthetic Strategies

The chiral synthesis of this compound can be broadly categorized into two main approaches: direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis is a powerful method for the preparation of α-amino acids. This reaction involves the addition of a cyanide source to an imine, followed by hydrolysis of the resulting α-aminonitrile. The stereoselectivity can be induced by a chiral amine, a chiral catalyst, or a chiral auxiliary. Starting from the readily available 1-indanone, this pathway offers a direct route to the target molecule.

Logical Workflow for Asymmetric Strecker Synthesis:

An In-depth Technical Guide to 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a rigid, bicyclic amino acid analog that has garnered interest within medicinal chemistry and drug discovery. Its constrained indane framework provides a unique scaffold for the design of compounds with specific conformational requirements for biological targets. This technical guide consolidates the available information on its discovery, synthesis, physicochemical properties, and potential biological activities, drawing upon data from closely related analogs to provide a comprehensive overview for researchers and drug development professionals.

Introduction and Historical Context

The indane ring system, a core component of this compound, has been a subject of chemical synthesis and investigation for over a century.[1] Derivatives of 1-indanone, a precursor to the indane scaffold, have been explored for a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2] Furthermore, these compounds have been investigated for applications in the treatment of neurodegenerative diseases.[1][2]

Physicochemical Properties

Quantitative data for the specific molecule this compound is sparse. However, data for its parent scaffold, 2,3-dihydro-1H-indene-1-carboxylic acid, and the isomeric 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride provide valuable insights into its likely physicochemical characteristics.

Table 1: Physicochemical Properties of 2,3-dihydro-1H-indene-1-carboxylic acid and a Related Isomer

| Property | 2,3-dihydro-1H-indene-1-carboxylic acid[4] | 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride[4] |

| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 162.18 g/mol | 213.66 g/mol |

| Canonical SMILES | C1C(C2=CC=CC=C2C1)C(=O)O | C1C(C2=CC=CC=C2C1N)C(=O)O.Cl |

| Predicted pKa | Not Available | 3.78 ± 0.20 (likely for the carboxylic acid) |

| Melting Point | Not Available | 219-220°C (with decomposition) |

| Solubility | Not Available | Enhanced solubility in water in hydrochloride form. |

Synthesis and Experimental Protocols

A common approach to the synthesis of α-amino acids involves the Strecker synthesis or variations thereof. A potential synthetic pathway for this compound could start from 1-indanone.

Hypothetical Synthetic Protocol (Strecker Synthesis Approach):

-

Cyanohydrin Formation: 1-indanone is reacted with an alkali metal cyanide (e.g., KCN) and a source of acid (e.g., HCl) or an ammonium salt (e.g., NH₄Cl) to form the corresponding α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the desired this compound.

References

- 1. 887127-22-2|1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 2140265-23-0|(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride| Ambeed [ambeed.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a cyclic amino acid derivative with a rigid indane scaffold. Its structure, incorporating both a primary amine and a carboxylic acid at the benzylic position, makes it a valuable building block in medicinal chemistry and a candidate for biological screening. The constrained conformation of the indane ring system can impart favorable binding characteristics to target proteins.

This document provides detailed application notes and experimental protocols for the potential use of this compound in various research and drug development contexts, including its potential as a neuroprotective agent, an antimicrobial compound, and a scaffold for enzyme inhibitors. The information is based on the known activities of structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is provided below. These properties are essential for sample handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | - |

| Molecular Weight | 177.20 g/mol | - |

| Molecular Formula (HCl salt) | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight (HCl salt) | 213.66 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | The hydrochloride salt is expected to have enhanced water solubility. | [1] |

| pKa (predicted) | Carboxylic acid: ~2-3, Amino group: ~9-10 | General knowledge of amino acids |

Application Notes

Neuroprotective Research

Structurally related indane derivatives, such as 1-aminoindan-1,5-dicarboxylic acid (AIDA), have demonstrated neuroprotective effects by acting as antagonists of metabotropic glutamate receptors (mGluRs).[2][3][4] Specifically, AIDA has been shown to reduce neuronal death in in-vitro and in-vivo models of cerebral ischemia.[2] This suggests that this compound may also exhibit neuroprotective properties and could be investigated as a modulator of glutamate receptor signaling.

Potential Mechanisms of Action:

-

Glutamate Receptor Modulation: The compound may act as an antagonist or modulator of specific glutamate receptor subtypes, such as mGluRs, thereby reducing excitotoxicity-induced neuronal damage.

-

Ion Channel Blockade: The aminoindan structure could potentially interact with and block ion channels involved in pathological ion influx during ischemic events.

Antimicrobial Drug Discovery

Compounds possessing both amine and carboxylic acid functionalities have been explored for their antimicrobial properties.[5] The combination of a lipophilic indane core with hydrophilic amino and carboxyl groups suggests that this compound could have membrane-disrupting or enzyme-inhibiting activities in various pathogens.

Potential Applications:

-

Screening against Bacterial and Fungal Strains: The compound can be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine its minimum inhibitory concentration (MIC).

-

Synergy Studies: It can be tested in combination with known antibiotics to identify potential synergistic effects that could help combat drug-resistant microorganisms.

Enzyme Inhibition and Probe Development

The rigid scaffold of this compound makes it an attractive starting point for the design of enzyme inhibitors. The amino and carboxylic acid groups provide handles for chemical modification to optimize binding affinity and selectivity for a target enzyme's active site. For instance, similar chiral amino-substituted indane derivatives are utilized as building blocks for protease inhibitors.[6]

Potential Targets:

-

Proteases: The amino acid-like structure can be incorporated into peptidomimetics to target proteases involved in various diseases.

-

Kinases: The indane core can serve as a scaffold for the development of kinase inhibitors.

-

Other Enzymes: The compound can be used in high-throughput screening campaigns to identify novel inhibitors for a wide range of enzymes.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

This protocol is designed to assess the neuroprotective effects of the compound against ischemic-like injury in primary neuronal cultures or neuronal cell lines.

Workflow for In Vitro Neuroprotection Assay:

Caption: Workflow for assessing in vitro neuroprotective effects.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Culture medium and supplements

-

This compound

-

Vehicle (e.g., sterile water, DMSO)

-

Glucose-free medium

-

Hypoxic chamber or incubator

-

Cell viability assay kit (e.g., MTT, LDH)

-

Plate reader

Procedure:

-

Cell Plating: Plate neuronal cells in appropriate culture plates and allow them to adhere and differentiate.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to obtain the desired final concentrations.

-

Pre-treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control (a known neuroprotective agent). Incubate for a predetermined time (e.g., 1-2 hours).

-

Oxygen-Glucose Deprivation (OGD):

-

Wash the cells with a glucose-free medium.

-

Replace the medium with a glucose-free medium (with or without the test compound).

-

Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce cell death in control wells (e.g., 1-3 hours).

-

-

Reperfusion:

-

Remove the plates from the hypoxic chamber.

-

Replace the OGD medium with the original culture medium (with or without the test compound).

-

Return the plates to a normoxic incubator for 24-48 hours.

-

-

Assessment of Cell Viability:

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay to measure metabolic activity or LDH assay to measure membrane integrity).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the normoxic control.

-

Plot the cell viability against the compound concentration to determine the EC₅₀ for neuroprotection.

-

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution:

-

Prepare a stock solution of the compound.

-

Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Inoculation: Add a standardized volume of the inoculum to each well (except the negative control), resulting in a final desired cell concentration.

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, read the absorbance at a suitable wavelength (e.g., 600 nm) to quantify growth inhibition.

-

Protocol 3: General Enzyme Inhibition Assay (e.g., Protease)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme. This example uses a generic protease with a fluorogenic substrate.

Workflow for Enzyme Inhibition Assay:

Caption: Workflow for a general enzyme inhibition assay.

Materials:

-

Purified enzyme of interest (e.g., trypsin, chymotrypsin)

-

Fluorogenic or chromogenic substrate specific for the enzyme

-

Assay buffer

-

This compound

-

96-well or 384-well black plates (for fluorescence) or clear plates (for absorbance)

-

Fluorescence or absorbance plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

-

Assay Setup:

-

In a multi-well plate, add the assay buffer.

-

Add serial dilutions of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Add the enzyme solution to all wells except for a "no enzyme" control.

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) at regular intervals for a specific duration.

-

Data Analysis:

-

Determine the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Disclaimer

The information and protocols provided in this document are intended for guidance and should be adapted by qualified researchers to suit their specific experimental conditions and research goals. The biological activities described are based on structurally related compounds, and the activity of this compound itself requires experimental validation. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. Buy 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [smolecule.com]

- 2. 1-Aminoindan-1,5-dicarboxylic acid and (S)-(+)-2-(3'-carboxybicyclo[1.1.1] pentyl)-glycine, two mGlu1 receptor-preferring antagonists, reduce neuronal death in in vitro and in vivo models of cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid [benchchem.com]

Application Notes and Protocols for the Synthesis of Constrained Peptides with 1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid (Aic)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (Aic) is a rigid, non-proteinogenic amino acid used in peptidomimetic design to introduce conformational constraints. Its indane ring system restricts the peptide backbone's flexibility, which can lead to peptides with enhanced proteolytic stability, improved receptor affinity, and specific secondary structures. However, the steric hindrance posed by the bulky indane moiety presents challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation. These application notes provide detailed methodologies for the synthesis of Aic-containing peptides, a comparative analysis of coupling reagents, and an overview of their potential applications in drug discovery.

Data Presentation: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids

The successful incorporation of sterically hindered amino acids like Aic is highly dependent on the choice of coupling reagent. The following table summarizes the performance of common coupling reagents based on data from the synthesis of other sterically hindered peptides. This data should be considered a starting point for the optimization of Aic coupling.

| Coupling Reagent Class | Reagent Name(s) | Activation Mechanism | Advantages for Hindered Couplings | Disadvantages/Considerations |

| Uronium/Aminium Salts | HATU, HCTU, HBTU | Formation of highly reactive OAt, O-6-ClBt, or OBt active esters. | High reactivity and fast coupling kinetics.[1][2] | Higher cost; potential for side reactions like guanidinylation with excess reagent.[3] |

| Phosphonium Salts | PyBOP, PyAOP | Formation of reactive phosphonium-activated esters. | Byproducts are less hazardous than some uronium salts; effective for hindered couplings.[1] | Generally high cost. |

| Carbodiimides + Additives | DIC/OxymaPure, DIC/HOBt | Formation of an O-acylisourea intermediate, which reacts with an additive to form a less reactive but more stable active ester.[4] | Cost-effective; low risk of racemization when used with additives.[5] | Slower reaction rates compared to onium salts; may require longer coupling times or double coupling.[4] |

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and are optimized for the incorporation of sterically hindered amino acids. They should be adapted and optimized for the specific sequence and scale of the desired Aic-containing peptide.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling of Fmoc-Aic-OH using HATU

This protocol is recommended for the incorporation of Fmoc-Aic-OH due to the high reactivity of HATU, which is effective in overcoming steric hindrance.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Fmoc-Aic-OH

-

HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Aic-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

-

Coupling Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or Chloranil test. If the test is positive (indicating free amines), a second coupling (recoupling) may be necessary.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. Wash the resin and dry it under vacuum. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 2: Cost-Effective Coupling of Fmoc-Aic-OH using DIC/OxymaPure

This protocol offers a more economical alternative using a carbodiimide activator with an additive to minimize racemization. Longer reaction times or double coupling may be required.

Materials:

-

Same as Protocol 1, with the following substitutions:

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate)

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Aic-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

-

Coupling Reaction: Allow the coupling reaction to proceed for 4-6 hours at room temperature. A double coupling is recommended for Aic.

-

Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

-

Chain Elongation, Cleavage, and Purification: Follow steps 7-9 from Protocol 1.

Application in Drug Discovery: Targeting Signaling Pathways

Constrained peptides containing Aic are valuable tools in drug discovery for their ability to mimic or disrupt protein-protein interactions (PPIs) that are often implicated in disease. By locking the peptide into a bioactive conformation, Aic can enhance binding to therapeutic targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.

Example Signaling Pathway: GPCR Activation by a Peptide Agonist

The following diagram illustrates a generalized signaling pathway initiated by the binding of a peptide agonist to a Gs-coupled GPCR, a common mechanism for many peptide hormones and neurotransmitters. Aic-constrained peptides can be designed to act as potent and selective agonists or antagonists of such receptors.

Caption: A generalized Gs-coupled GPCR signaling pathway activated by a peptide agonist.

Conclusion

The incorporation of this compound into peptides is a powerful strategy for developing conformationally constrained peptidomimetics with potential therapeutic applications. While the steric hindrance of Aic requires careful optimization of coupling conditions, the use of potent coupling reagents like HATU or optimized protocols with DIC/OxymaPure can lead to the successful synthesis of these valuable molecules. The resulting constrained peptides can serve as high-affinity ligands for a variety of biological targets, enabling the modulation of signaling pathways relevant to a wide range of diseases.

References

- 1. peptide.com [peptide.com]

- 2. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bachem.com [bachem.com]

- 6. Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid as a Chiral Resolving Agent

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of scientific literature and patent databases, we must report that there is currently no available information on the use of 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid as a chiral resolving agent. Our extensive searches did not yield any published articles, patents, or technical documents detailing its application for the separation of enantiomers.

This indicates that either this specific compound has not been utilized for this purpose, or any such research has not been made publicly available. Chiral resolution is a highly specific process, and the efficacy of a resolving agent depends on its ability to form diastereomeric salts with significantly different solubilities, a property that is not predictable without experimental data.

While we cannot provide application notes for the requested compound, we would like to direct your attention to a structurally similar and well-documented chiral resolving agent that was consistently identified during our search: 1-aminoindan-2-ol .

Alternative Chiral Resolving Agent: 1-Aminoindan-2-ol

(1S,2R)-1-aminoindan-2-ol and its enantiomer, (1R,2S)-1-aminoindan-2-ol, have been successfully employed for the resolution of various chiral carboxylic acids.[1] These compounds are effective in separating enantiomers of commercially important substances, including non-steroidal anti-inflammatory drugs (NSAIDs).

Below, we provide a generalized protocol and data for the chiral resolution of a racemic carboxylic acid using 1-aminoindan-2-ol, based on documented procedures.

Application: Resolution of Chiral Carboxylic Acids with 1-Aminoindan-2-ol

Principle:

Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers.[2] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][3] Once separated, the individual enantiomers of the target compound can be recovered by treating the diastereomeric salt with an acid or base.

Experimental Protocol: Generalized Procedure for Chiral Resolution of a Racemic Carboxylic Acid using (1S,2R)-1-Aminoindan-2-ol

This protocol is a general guideline and may require optimization for specific carboxylic acids.

Materials:

-

Racemic carboxylic acid

-

(1S,2R)-1-aminoindan-2-ol (or the appropriate enantiomer)

-

Suitable solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water)

-

Acid for liberation (e.g., hydrochloric acid, sulfuric acid)

-

Base for recovery of resolving agent (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of (1S,2R)-1-aminoindan-2-ol in the same solvent.

-

Slowly add the resolving agent solution to the carboxylic acid solution.

-

Stir the mixture and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

-

-

Fractional Crystallization:

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The mother liquor, containing the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

-

The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the purified diastereomeric salt crystals in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 1-2.

-

Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the liberation step contains the protonated resolving agent.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of approximately 10-11.

-

Extract the free base of the resolving agent with an organic solvent.

-

Dry the organic extract and evaporate the solvent to recover the 1-aminoindan-2-ol for reuse.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using an appropriate analytical technique, such as chiral HPLC.

-

Quantitative Data for Resolution with 1-Aminoindan-2-ol

The following table summarizes representative data from the literature for the resolution of various chiral acids using an enantiomer of 1-aminoindan-2-ol.

| Racemic Acid Resolved | Resolving Agent Enantiomer | Solvent System | Diastereomeric Excess (d.e.) of Salt | Reference |

| Ketoprofen | (1S,2R)-1-aminoindan-2-ol | Acetonitrile/Toluene | 97% | [1] |

| Flurbiprofen | (1S,2R)-1-aminoindan-2-ol | Isopropanol/Water | >98% | [1] |

| Ibuprofen | (1S,2R)-1-aminoindan-2-ol | Heptane/Ethanol | >95% | [1] |

| Tetrahydrofuran-2-carboxylic acid | (1S,2R)-1-aminoindan-2-ol | Toluene | >98% | [1] |

Note: The efficiency of the resolution is highly dependent on the specific substrate, solvent system, temperature, and stoichiometry of the resolving agent.

Conclusion